Trimethoprim lactate

Catalog No.
S615757
CAS No.
23256-42-0
M.F
C17H24N4O6
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoprim lactate

CAS Number

23256-42-0

Product Name

Trimethoprim lactate

IUPAC Name

2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)

InChI Key

IIZVTUWSIKTFKO-UHFFFAOYSA-N

SMILES

Array

solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

The exact mass of the compound Trimethoprim lactate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >57.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethoprim lactate (CAS 23256-42-0) is the highly soluble lactate salt of the established diaminopyrimidine antimicrobial, trimethoprim. Functioning as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), it blocks de novo folate biosynthesis. While the standard free base form is a ubiquitous active pharmaceutical ingredient (API) for solid oral doses, it presents severe formulation bottlenecks in liquid systems due to its extreme hydrophobicity. Trimethoprim lactate is specifically procured to overcome these limitations, offering a hydration profile that serves as the critical precursor for solvent-free parenteral injectables, veterinary drinking water additives, and in vitro selective media where organic solvent toxicity must be strictly avoided [1].

Substituting Trimethoprim lactate with the generic Trimethoprim free base (CAS 738-70-5) routinely fails in liquid and injectable workflows due to the free base's profound insolubility. The free base exhibits an aqueous solubility of merely ~0.4 mg/mL at room temperature, meaning that achieving therapeutic or assay-relevant concentrations requires heavy reliance on harsh organic co-solvents like propylene glycol (up to 40%), glycofurol, or dimethyl sulfoxide (DMSO) [1]. In parenteral formulations, these high solvent loads cause tissue irritation, injection-site pain, and precipitation risks. In laboratory settings, the mandatory use of DMSO for free base stock solutions introduces baseline cytotoxicity and confounds minimum inhibitory concentration (MIC) assays. Procuring the lactate salt directly bypasses these solvent dependencies, ensuring stable, purely aqueous processability [2].

Absolute Aqueous Solubility Enhancement

The primary procurement driver for the lactate salt is its vastly enhanced hydration profile compared to the free base. Quantitative physicochemical profiling demonstrates that Trimethoprim lactate achieves an aqueous solubility of approximately 84.0 mg/mL at 25°C. In stark contrast, Trimethoprim free base is severely restricted to ~0.4 mg/mL under identical conditions [1]. This represents a greater than 200-fold increase in water solubility, fundamentally altering the compound's processability in aqueous manufacturing lines.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data84.0 mg/mL
Comparator Or BaselineTrimethoprim free base (~0.4 mg/mL)
Quantified Difference>200-fold increase in aqueous solubility
ConditionsPure water, 25°C

Enables the formulation of highly concentrated liquid solutions without the need for complex, multi-component solvent systems.

Reduction of Organic Co-Solvents in Parenteral Formulations

Standard commercial injectable formulations of Trimethoprim free base require extreme solvent environments, typically utilizing 40% propylene glycol for intravenous infusion or 52% glycofurol for intramuscular injection to prevent precipitation. By utilizing Trimethoprim lactate, formulators can achieve stable 20 mg/mL to 40 mg/mL injectable solutions using 0% organic co-solvents (pure water for injection) [1]. This drastic reduction in solvent load directly correlates with reduced tissue necrosis, lower injection-site pain, and improved pharmacokinetic reliability in veterinary and human medicine.

Evidence DimensionOrganic co-solvent requirement for stable ≥20 mg/mL injectable solution
Target Compound Data0% organic solvent (pure aqueous)
Comparator Or BaselineTrimethoprim free base (Requires 40% propylene glycol or 52% glycofurol)
Quantified Difference100% elimination of required organic co-solvents
ConditionsParenteral formulation (IV/IM) manufacturing

Allows manufacturers to produce safer, non-irritating parenteral medications while lowering raw material costs associated with pharmaceutical-grade organic solvents.

Elimination of DMSO in In Vitro Stock Solutions

In microbiological and molecular biology workflows, Trimethoprim is frequently used as a selective agent for plasmid maintenance or in MIC susceptibility testing. Preparing a standard 20 mg/mL stock solution of Trimethoprim free base strictly requires dissolution in 100% DMSO or ethanol. Introducing these stocks into culture media can result in solvent-induced growth suppression or phenotypic alterations. Trimethoprim lactate easily dissolves at 20 mg/mL directly in water or culture media, completely removing DMSO from the assay environment .

Evidence DimensionSolvent required for 20 mg/mL laboratory stock solution
Target Compound Data100% Water / Aqueous Buffer
Comparator Or BaselineTrimethoprim free base (100% DMSO or Ethanol)
Quantified DifferenceComplete elimination of DMSO/Ethanol requirement
ConditionsIn vitro assay preparation / Cell culture media

Prevents solvent-induced background toxicity, ensuring that observed antimicrobial effects are strictly due to DHFR inhibition.

Solvent-Free Parenteral and Veterinary Injectables

Because it eliminates the need for high concentrations of propylene glycol or glycofurol, Trimethoprim lactate is the required API for formulating purely aqueous intramuscular (IM) and intravenous (IV) solutions. It is particularly critical in veterinary medicine where large-volume injectables or drinking water additives are required to ensure rapid, uniform dosing without tissue irritation [1].

Microbiological Selective Media and Plasmid Maintenance

In molecular biology, Trimethoprim is used to select for engineered bacterial strains carrying specific resistance cassettes. The lactate salt is the standard choice for preparing selective agar plates and liquid broths, as its high aqueous solubility allows researchers to bypass DMSO or ethanol stock solutions, thereby preventing solvent-mediated suppression of sensitive microbial cultures .

High-Concentration Liquid Oral Suspensions

For pediatric or veterinary oral liquids where the poor solubility of the free base presents formulation challenges, the lactate salt enables the creation of stable, high-concentration aqueous syrups and suspensions. This prevents the drug from precipitating out of solution over time, ensuring consistent dose uniformity throughout the product's shelf life without relying on complex solvent matrices [2].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

380.16958450 Da

Monoisotopic Mass

380.16958450 Da

Heavy Atom Count

27

UNII

P3K8GP9FDQ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23256-42-0

Wikipedia

Trimethoprim lactate

Dates

Last modified: 08-15-2023
Weir, D. G., and J. Scott. /Mechanism of the Antimicrobial Drug Trimethoprim Revisited./PubMed (2000): 2519-524. www.ncbi.gov. 14 Dec. 2000. Web. 21 Aug. 2012.Kneifel W. and Leonhardt W., Testing of different antibiotics against Gram-positive and Gram-negative bacteria isolated from plant tissue culture. Plant Cell, Tissue and Organ Culture, Vol. 29, pp. 139-144, 1992.Pollock K., Barfield D.G. and Shields R., The toxicity of antibiotics to plant cell cultures. Plant cell reports, Vol. 2, pp. 36-39, 1983.

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